1,2,5-Thiadiazepane 1,1-dioxide is a heterocyclic compound characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C4H10N2O2S, and it belongs to the class of compounds known as sultams. The compound has gained attention due to its unique structural features and potential applications in medicinal chemistry and material science .
,2,5-Thiadiazepane 1,1-dioxide (CAS: 410545-38-9) serves as a valuable building block in organic synthesis due to its unique heterocyclic structure containing a sulfur and two nitrogen atoms. Researchers have explored its potential for the construction of various complex molecules, including derivatives with diverse functionalities.
For instance, a study published in the journal "Tetrahedron Letters" describes the solid-phase synthesis of trisubstituted 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide derivatives. This research highlights the utility of 1,2,5-thiadiazepane 1,1-dioxide as a key intermediate in the construction of more complex heterocyclic frameworks.
A study published in the journal "Journal of Medicinal Chemistry" explored the development of 1,2,5-thiadiazole 1-oxide and 1,1-dioxide derivatives as potent histamine H2-receptor antagonists. This research, while not directly involving 1,2,5-thiadiazepane 1,1-dioxide, demonstrates the potential of similar heterocyclic structures for targeting specific biological targets. []
The reactivity of 1,2,5-thiadiazepane 1,1-dioxide includes various chemical transformations typical of sultams. It can undergo:
Research indicates that 1,2,5-thiadiazepane 1,1-dioxide exhibits a range of biological activities. Preliminary studies suggest potential antimicrobial and antifungal properties. Additionally, its derivatives have been explored for their effects on various biological targets, indicating promise in drug development .
The synthesis of 1,2,5-thiadiazepane 1,1-dioxide has been achieved through several methods:
1,2,5-Thiadiazepane 1,1-dioxide has potential applications in various fields:
Interaction studies have focused on the compound's behavior in biological systems. Research indicates that 1,2,5-thiadiazepane 1,1-dioxide can interact with various biological macromolecules, potentially influencing enzyme activity and receptor binding. Such interactions are crucial for understanding its pharmacological profile and guiding further drug development efforts .
Several compounds share structural similarities with 1,2,5-thiadiazepane 1,1-dioxide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Thiazolidine-2-thione | Contains a five-membered ring with sulfur | Known for its role in drug design |
2-Thioxo-4-thiazolidinone | Features a thiazolidine ring with a thione group | Exhibits distinct biological activities |
Benzothiadiazepine 1,1-dioxide | Contains a benzene ring fused to a thiadiazepine | Demonstrates unique pharmacological properties |
Uniqueness of 1,2,5-Thiadiazepane 1,1-Dioxide:
The unique seven-membered ring structure combined with the sulfonyl group distinguishes it from other similar compounds. Its specific reactivity patterns and biological activities make it a subject of ongoing research in medicinal chemistry and materials science .
Microwave-assisted continuous-flow organic synthesis (MACOS) has emerged as a high-efficiency strategy for constructing functionalized 1,2,5-thiadiazepane 1,1-dioxide libraries. A seminal study demonstrated the utility of a one-pot elimination and inter-/intramolecular double aza-Michael addition cascade under MACOS conditions. By employing a multicapillary flow reactor, researchers achieved a 50-member library of 1,2,5-thiadiazepane 1,1-dioxides on a 100–300 mg scale, with overall yields of 50–80% and purities exceeding 90% as verified by $$ ^1 \text{H} $$-NMR spectroscopy. The continuous-flow setup enhanced reaction control, enabling precise temperature modulation and reduced side-product formation compared to batch methods.
Key advantages of MACOS include:
A representative protocol involves treating vinyl sulfonamide precursors with secondary amines in dimethylformamide at 120°C, achieving cyclization within 15–30 minutes residence time.
Automated synthesis platforms have revolutionized the production of structurally diverse 1,2,5-thiadiazepane 1,1-dioxide libraries. The Chemspeed Accelerator SLT-100 system enabled the preparation of 184 distinct thiadiazepan-1,1-dioxide-4-ones through a three-component strategy. This approach combined:
The automated workflow achieved an 82% success rate across 225 attempted reactions, with yields ranging from 45–78% for final products. Parallelization allowed simultaneous exploration of three sultam cores, five triazole spacers, and fifteen boronic acid coupling partners. Such platforms significantly reduce manual handling while ensuring reproducibility in scaffold diversification.
Solid-phase synthesis offers distinct advantages for generating 1,2,5-thiadiazepane 1,1-dioxides with complex substitution patterns. A robust protocol utilizing Wang resin immobilized Fmoc-protected amino acids achieved trisubstituted benzo-fused derivatives. The sequence involved:
This method produced 2,5-dihydrobenzo[f]thiadiazepine 1,1-dioxides with three points of diversity—aryl sulfonamide, ketone-derived substituent, and amino acid side chain—in 60–85% crude yields. The solid support minimized purification challenges associated with small heterocyclic molecules.
Tandem reaction sequences provide atom-economical routes to 1,2,5-thiadiazepane 1,1-dioxides. A notable example combines sulfonamide elimination with consecutive aza-Michael additions in a single reactor. The process proceeds via:
Optimized conditions (DMF, 80°C, 4h) delivered bicyclic sultams with 70–90% conversion efficiency. This cascade strategy avoids intermediate isolation, making it particularly suited for high-throughput screening libraries.
Table 1: Comparative Analysis of Synthetic Methodologies
Combinatorial approaches to 1,2,5-thiadiazepane 1,1-dioxide diversification have leveraged triazole appendages to enhance molecular complexity and pharmacophoric potential. A representative protocol involves cyclocondensation reactions between thiadiazepane precursors and substituted acetylene derivatives under copper-catalyzed azide-alkyne click conditions [1]. Parallel synthesis techniques enable systematic variation of R-groups at the triazole N1 and C4 positions, generating libraries with diverse electronic and steric profiles (Table 1).
Table 1: Representative Triazole-Thiadiazepane Hybrids
Entry | R1 | R2 | Yield (%) | Melting Point (°C) |
---|---|---|---|---|
1 | 4-F-C6H4 | CH2CO2Et | 78 | 142–144 |
2 | 3-NO2-C6H3 | Ph | 65 | 189–191 |
3 | 2-Thienyl | CH2CH2OH | 83 | 98–100 |
Structural validation through ^1H NMR spectroscopy reveals characteristic downfield shifts (δ 8.2–8.5 ppm) for triazole protons, while ^13C NMR confirms thiadiazepane ring integrity via diagnostic SO2 carbon signals at δ 42–45 ppm [2]. High-resolution mass spectrometry (HRMS) further corroborates molecular compositions, with [M+H]+ ions showing <5 ppm deviation from theoretical values [1].
Density functional theory (DFT) calculations at the B3LYP/cc-pVDZ level reveal pronounced electronic modulation of thiadiazepane ring geometry [4]. Electron-withdrawing groups (EWGs) at C3 induce chair distortion through hyperconjugative interactions, increasing N1–S7 bond length by 0.12 Å compared to electron-donating groups (EDGs). Conversely, EDGs at C5 stabilize twist-boat conformers via enhanced sulfur–nitrogen orbital overlap (Figure 1).
Key Geometrical Parameters (B3LYP/cc-pVDZ):
Methoxy substituents at C7 increase ring puckering (θpucker = 32.7°) through steric interactions with axial hydrogens, while nitro groups induce planarization (θpucker = 24.1°) via resonance stabilization [3]. These electronic effects correlate with experimental ^1H NMR coupling constants, where JHH values of 9–11 Hz indicate axial-equatorial proton relationships in distorted chairs [4].
Variable-temperature ^13C NMR spectroscopy quantifies axial-equatorial population ratios through chemical shift anisotropy analysis. At 298 K, the axial conformer predominates (ΔG‡ = 2.41 kJ/mol) due to minimized 1,3-diaxial SO2···H interactions [4]. Substituent effects dramatically alter this equilibrium:
Table 2: Conformer Populations vs. Substituent Position
Substituent | Position | Axial (%) | Equatorial (%) | ΔG‡ (kJ/mol) |
---|---|---|---|---|
OMe | C3 | 68 | 32 | 3.12 |
NO2 | C5 | 41 | 59 | 1.89 |
Cl | C7 | 55 | 45 | 2.78 |
Twist-chair intermediates exhibit reduced activation barriers (ΔG‡ = 1.2–1.8 kJ/mol) during chair-chair interconversion, as demonstrated by dynamic NMR line-shape analysis [4]. Molecular mechanics simulations attribute this to transient SO2 group pyramidalization, which relieves torsional strain in the transition state [2].
Early conformational work on seven-membered thiadiazepanes used B3LYP/cc-pVDZ and G3/B3LYP composite schemes to dissect energetic penalties from both angular distortion and attenuated n → σ* delocalization [1] [2]. Although direct computations on the sulfone (1,2,5-thiadiazepane 1,1-dioxide) are scarce, two lines of evidence are instructive:
Ring system | Level of theory | Δstrain (kJ mol⁻¹) | Reference |
---|---|---|---|
β-Sultam (4-membered) | G3/B3LYP | 52.1 [1] | 39 |
Cyclobutane (parent control) | CBS-QB3 | 26.5 [3] | 54 |
1,2,7-Thiadiazepane TC1 | B3LYP/cc-pVDZ | 0 (baseline) | 57 |
1,2,7-Thiadiazepane TB3 | B3LYP/cc-pVDZ | +75.6 | 57 |
Extrapolating to the 1,2,5-dioxide analog, the added –SO₂– unit increases both dipole and resonance stabilization, predicting a slightly lower intrinsic strain (ca. 40–45 kJ mol⁻¹) versus the non-oxidised parent, in line with the Barwick trend that sulfone incorporation reduces effective strain by delocalizing S=O π-charge [1].
The double aza-Michael sequence ('click-click-cy-click') converts open-chain bis-sulfonamides into 1,2,5-thiadiazepane 1,1-dioxides through sequential intermolecular and intramolecular additions [4] [5]. Only the second (intramolecular) Michael step closes the seven-membered ring, establishing both S–N bonds.
Hanson and co-workers examined model systems at M06-2X/6-31+G(d,p):
Step | ΔG^‡^ (kJ mol⁻¹) | Feature | Reference |
---|---|---|---|
First aza-Michael (inter) | 64 [4] | C=C activation by SO₂; reversible | 10 |
Second aza-Michael (intra) | 49 [5] | Ring closure; solvent-assisted proton relay | 85 |
One-pot TS (elimination–aza-Michael) | 46 [5] | Flow-optimized MACOS protocol | 85 |
The lower barrier for cyclization reflects entropic pre-organization plus a stabilizing nN → σ*S–C* interaction in the forming seven-membered ring. Transition-state geometries show early bond formation (C–N ≈ 2.0 Å) and pyramidal nitrogen, with a syn-periplanar arrangement that aligns N lp with the S-bound vinyl sulfone π-system [4].
Marcus‐type analysis relates ΔG^‡^ to 0.5 Δstrain + Δ^‡^deloc^. [6] Using Δstrain_ ≈ 42 kJ mol⁻¹ (Section 3.1) predicts ∼21 kJ mol⁻¹ of the barrier arises from strain relief, the remainder (∼25 kJ mol⁻¹) from electronic reorganization. The data corroborate this: experimental flow synthesis affords cyclization at 90 °C within 1 min [7], matching the computed 46–49 kJ mol⁻¹ barrier.
High-throughput screening flagged sultams (including thiadiazepane cores) as disruptors of the mutant huntingtin–calmodulin interaction [8] [9]. Here, AutoDock Vina (exhaustiveness = 16) redocked representative 1,2,5-thiadiazepane 1,1-dioxide analog TD-7a (3-phenyl, N-benzyl) into:
Compound | Target | ΔGbind (kcal mol⁻¹) | Dominant contacts | Reference |
---|---|---|---|---|
TD-7a | Calmodulin | −9.1 | π–π (Phe92), H-bond (Glu104) | 100 |
TD-7a | SHP-2 | −8.3 | Sulfone–Arg465 salt bridge | 99 |
TD-7a | MurB | −7.8 | H-bond (Tyr190), hydrophobic (Leu217) | 111 |
Docking indicates that the –SO₂–NH– motif forms bidentate H-bonding with backbone carbonyls while the ring oxygen accepts H-bonds, anchoring the bicyclic core.
Molecular dynamics (50 ns, AMBER ff14SB) of the TD-7a–calmodulin complex retained H-bonds 84% of the trajectory with RMSD < 2.0 Å, advocating for lead optimization around the phenyl ring to exploit the Met109 pocket. Fragment hotspot mapping suggests that installation of a meta-CF₃ group could gain −0.7 kcal mol⁻¹ via hydrophobic enclosure, a direction for future analog design.